molecular formula C19H23F3N4O2 B2823226 3-(3-oxopiperazin-1-yl)-N-[4-(trifluoromethyl)phenyl]-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 2108757-40-8

3-(3-oxopiperazin-1-yl)-N-[4-(trifluoromethyl)phenyl]-8-azabicyclo[3.2.1]octane-8-carboxamide

Cat. No.: B2823226
CAS No.: 2108757-40-8
M. Wt: 396.414
InChI Key: ATXGLTMIKYUJNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-oxopiperazin-1-yl)-N-[4-(trifluoromethyl)phenyl]-8-azabicyclo[3.2.1]octane-8-carboxamide is a useful research compound. Its molecular formula is C19H23F3N4O2 and its molecular weight is 396.414. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Agents

One study discusses the preparation and evaluation of quinolone and naphthyridine antibacterial agents possessing bicyclic 2,5-diazabicycloalkanes, aimed at combating a variety of Gram-negative and Gram-positive organisms. These compounds were tested for their antibacterial activity and against the target enzyme bacterial DNA gyrase, showcasing a potential application in developing novel antibacterial drugs (Kiely et al., 1991).

Serotonin-3 (5-HT3) Receptor Antagonists

Another segment of research focuses on the synthesis and evaluation of derivatives as potent serotonin-3 (5-HT3) receptor antagonists. These compounds are assessed for their ability to antagonize certain physiological effects, highlighting their potential in developing treatments for conditions influenced by the 5-HT3 receptor, such as nausea induced by chemotherapy (Kawakita et al., 1992).

Drug Design and Mimetics

Further, a study on the synthesis of cis- and trans-configured bicyclic piperazines containing two stereogenic centers is presented. These compounds are recognized as mimetics of peptide β-turn, serving as attractive cores for drug design, which underscores their significance in creating new therapeutic agents (Usmanova et al., 2018).

Antiprotozoal Activity

Research on the antiprotozoal activity of bicyclic diamines with a N-methylpiperazinyl group also stands out. These compounds exhibit promising antiprotozoal activity and selectivity against pathogens like Plasmodium falciparum and Trypanosoma brucei rhodesiense, indicating their potential use in treating diseases such as malaria and sleeping sickness (Faist et al., 2013).

Properties

IUPAC Name

3-(3-oxopiperazin-1-yl)-N-[4-(trifluoromethyl)phenyl]-8-azabicyclo[3.2.1]octane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23F3N4O2/c20-19(21,22)12-1-3-13(4-2-12)24-18(28)26-14-5-6-15(26)10-16(9-14)25-8-7-23-17(27)11-25/h1-4,14-16H,5-11H2,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATXGLTMIKYUJNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)NC3=CC=C(C=C3)C(F)(F)F)N4CCNC(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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